molecular formula C24H26N4O5S B2442385 N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-21-9

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2442385
CAS No.: 1112301-21-9
M. Wt: 482.56
InChI Key: VWZSJWMCVFMKHZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of indole and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Sulfonylation: The brominated indole is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Quinoline: The sulfonylated indole is then coupled with a quinoline derivative through a condensation reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit various biological activities.

    Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives with antimalarial properties.

    Sulfonyl Compounds: Sulfonylureas, used as antidiabetic agents, contain the sulfonyl group and demonstrate the importance of this functional group in medicinal chemistry.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-12-15(31-3)8-9-17(16)27(22)2)26-24(28)34-13-20(29)25-14-7-10-18(32-4)19(11-14)33-5/h7-12H,6,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZSJWMCVFMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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